NorA Efflux Pump Inhibition Potency
3-Ethyl-5,8-dimethylquinoline-2-thiol demonstrates measurable inhibition of the Staphylococcus aureus NorA efflux pump, with an IC50 value of 2.02 × 10^3 nM (2.02 µM) in a fluorometric assay measuring ethidium bromide efflux after 5 minutes [1]. This activity is approximately 3.3-fold more potent than the comparator quinoline derivative BDBM50153283 (CHEMBL3774445), which exhibits an IC50 of 6.70 × 10^3 nM (6.70 µM) under similar assay conditions [2]. The compound also shows superior potency compared to BDBM50368050 (CHEMBL4164426), which has an IC50 of 3.90 × 10^3 nM (3.90 µM), representing a 1.9-fold improvement [3].
| Evidence Dimension | Inhibition of S. aureus NorA efflux pump (IC50) |
|---|---|
| Target Compound Data | 2.02 × 10^3 nM (2.02 µM) |
| Comparator Or Baseline | BDBM50153283 (CHEMBL3774445): 6.70 × 10^3 nM; BDBM50368050 (CHEMBL4164426): 3.90 × 10^3 nM |
| Quantified Difference | 3.3-fold more potent vs. BDBM50153283; 1.9-fold more potent vs. BDBM50368050 |
| Conditions | Inhibition of ethidium bromide efflux in S. aureus 1199B strain, measured after 5 minutes by fluorometric method |
Why This Matters
Superior NorA inhibition potency is critical for researchers developing efflux pump inhibitors to combat multidrug-resistant S. aureus, where even modest improvements in IC50 can translate to enhanced efficacy in combination with fluoroquinolones.
- [1] BindingDB. BDBM50211228 (CHEMBL3956740). IC50: 2.02E+3 nM for NorA inhibition. View Source
- [2] BindingDB. BDBM50153283 (CHEMBL3774445). IC50: 6.70E+3 nM for NorA inhibition. View Source
- [3] BindingDB. BDBM50368050 (CHEMBL4164426). IC50: 3.90E+3 nM for NorA inhibition. View Source
